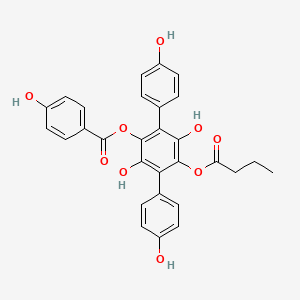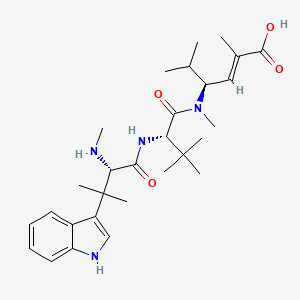![molecular formula C24H27N3O5S B1236042 ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1236042.png)
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbulozole is a water soluble congener of tubulozole and a tubulin binding agent with potential antimitotic and antineoplastic activities. Erbulozole targets and binds to tubulin, thereby preventing the polymerization of tubulin. This may lead to an inhibition of cell division and induction of apoptosis.
Scientific Research Applications
Polymer Synthesis and Characterization
Ethyl N-[4-[[(2S,4R)-2-(Imidazol-1-ylmethyl)-2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate and its derivatives have been used in the synthesis of 'quat-primer polymers' bearing cationic and reactive groups. These polymers are characterized by their resistance to methanol extraction and potential for ultrathin coatings on substrates like highly oriented pyrolytic graphite (Goel, Beginn, Mourran, & Möller, 2008).
Antimitotic Agents
Certain chiral isomers of this compound have demonstrated antimitotic properties. These isomers have shown varying levels of biological activity, with the S-isomer typically being more potent (Temple & Rener, 1992).
Antimicrobial Activity
Compounds synthesized from ethyl carbamate, including those related to ethyl N-[4-[[(2S,4R)-2-(Imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate, have exhibited antimicrobial properties. These compounds have shown significant activity against various bacteria in studies (Hussein, 2018).
Cell Biology Research
Derivatives of this compound, specifically designed as analogues of Tubulozole, have been used in cell biology research. They have been observed to induce apoptosis and cause modifications in calcium ion concentration in cell lines such as GL15 (derived from human glioblastoma) and PC12 (derived from rat pheochromocytoma) (Castellano et al., 2000).
Isozyme-Selective Heme Oxygenase Inhibitors
Imidazole-dioxolane compounds, related to ethyl N-[4-[[(2S,4R)-2-(Imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate, have been synthesized as novel inhibitors of heme oxygenase (HO), showing high selectivity for the HO-1 isozyme (Vlahakis et al., 2006).
Antifungal Properties
1-[[2-Aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, structurally related to the compound , have been synthesized and found to be active against various fungi and Gram-positive bacteria (Heeres & Van Cutsem, 1981).
properties
Product Name |
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
|---|---|
Molecular Formula |
C24H27N3O5S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m1/s1 |
InChI Key |
KLEPCGBEXOCIGS-ZJSXRUAMSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
synonyms |
erbulozole P.I.N.N. R 55,104 R 55104 R-55104 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(3,4-dimethoxyphenyl)-3-(2-furanylmethyl)-4-imino-5H-[1]benzopyrano[2,3-d]pyrimidin-8-ol](/img/structure/B1235962.png)

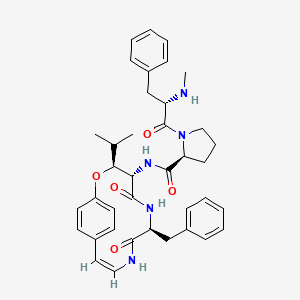
![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)

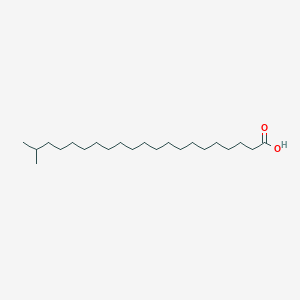
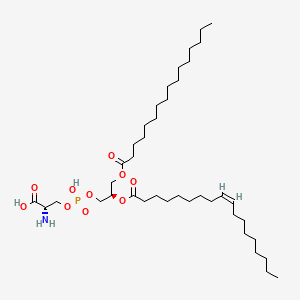
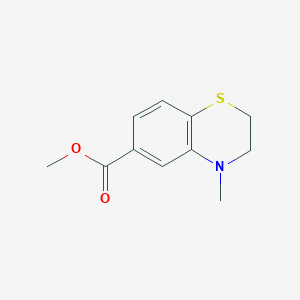

![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)
